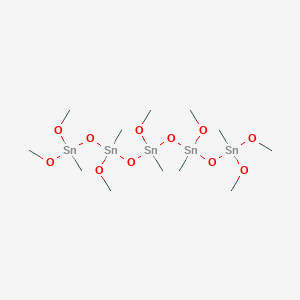
1,1,3,5,7,9,9-Heptamethoxy-1,3,5,7,9-pentamethylpentastannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,5,7,9,9-Heptamethoxy-1,3,5,7,9-pentamethylpentastannoxane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes multiple methoxy and methyl groups attached to a pentastannoxane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Tin Halides with Organolithium Reagents: This method involves the reaction of tin halides (e.g., tin tetrachloride) with organolithium reagents to form organotin compounds.
Grignard Reactions: Organotin compounds can also be synthesized using Grignard reagents, which are organomagnesium halides.
Transmetallation Reactions: This involves the exchange of organic groups between different metal centers, often using organotin halides and other organometallic compounds.
Industrial Production Methods
Industrial production methods for organotin compounds, including 1,1,3,5,7,9,9-Heptamethoxy-1,3,5,7,9-pentamethylpentastannoxane, typically involve large-scale reactions using similar synthetic routes as described above. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,3,5,7,9,9-Heptamethoxy-1,3,5,7,9-pentamethylpentastannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.
Substitution: Methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Scientific Research Applications
1,1,3,5,7,9,9-Heptamethoxy-1,3,5,7,9-pentamethylpentastannoxane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,3,5,7,9,9-Heptamethoxy-1,3,5,7,9-pentamethylpentastannoxane involves its interaction with molecular targets, such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as its role as a catalyst or therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organotin compound with similar structural features but different functional groups.
Pentasiloxane, 1,1,1,3,5,7,9,9,9-nonamethyl-: A related compound with a different arrangement of methyl groups.
Octamethyltrisiloxane: A simpler organotin compound with fewer functional groups.
Uniqueness
1,1,3,5,7,9,9-Heptamethoxy-1,3,5,7,9-pentamethylpentastannoxane is unique due to its specific combination of methoxy and methyl groups attached to a pentastannoxane core. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
62060-47-3 |
|---|---|
Molecular Formula |
C12H36O11Sn5 |
Molecular Weight |
950.0 g/mol |
IUPAC Name |
bis[[[dimethoxy(methyl)stannyl]oxy-methoxy-methylstannyl]oxy]-methoxy-methylstannane |
InChI |
InChI=1S/7CH3O.5CH3.4O.5Sn/c7*1-2;;;;;;;;;;;;;;/h7*1H3;5*1H3;;;;;;;;;/q7*-1;;;;;;;;;;3*+1;2*+2 |
InChI Key |
JESUEIQQBJVQKK-UHFFFAOYSA-N |
Canonical SMILES |
CO[Sn](C)(OC)O[Sn](C)(OC)O[Sn](C)(OC)O[Sn](C)(OC)O[Sn](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















